ML385

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- A search of scientific databases like PubChem , Google Scholar, and ScienceDirect yielded no results for this specific compound.

- Research on similar compounds with related structures might offer clues, but without direct research into this particular molecule, it's impossible to determine its potential applications.

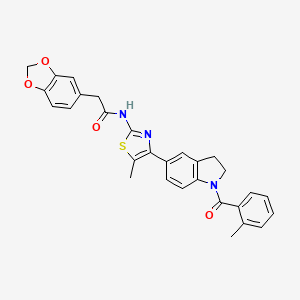

ML385 is a synthetic organic compound identified as a potent inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. Its IUPAC name is 2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide, and it has a molecular weight of 511.59 g/mol. The compound is particularly notable for its ability to bind to the Neh1 domain of NRF2, disrupting its activity and downstream signaling pathways crucial for cellular antioxidant responses and drug resistance mechanisms in cancer cells, especially in non-small cell lung cancer (NSCLC) with loss-of-function mutations in the KEAP1 protein .

ML385 functions primarily through its interaction with the NRF2 transcription factor. By binding to the Neh1 domain, it inhibits NRF2's ability to activate its target genes involved in oxidative stress response and detoxification processes. This inhibition leads to a decrease in the expression of genes such as NQO1 and glutathione S-transferase, which are typically upregulated by NRF2 activation . Additionally, ML385 has been shown to enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin and taxol by blocking NRF2-dependent drug detoxification pathways, thereby increasing drug retention in tumor cells .

ML385 exhibits selective biological activity against NSCLC cells harboring KEAP1 mutations. The compound has demonstrated significant efficacy in preclinical models, where it inhibited tumor growth and enhanced the cytotoxicity of platinum-based chemotherapy agents . In various studies, ML385 was shown to reduce levels of NRF2 and its downstream targets in a dose-dependent manner, leading to increased sensitivity of cancer cells to treatment . Moreover, it has been implicated in inhibiting other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)-mTOR pathway, further supporting its potential as an anti-cancer agent .

The synthesis of ML385 involves several chemical steps that create its complex structure. While specific detailed synthetic routes are not extensively documented in available literature, it generally includes the formation of key functional groups characteristic of thiazole and benzodioxole moieties. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield .

ML385 is primarily researched for its applications in oncology, particularly for treating NSCLC that exhibits resistance due to aberrant NRF2 signaling. Its role as an NRF2 inhibitor makes it a candidate for combination therapies with traditional chemotherapeutics to overcome resistance mechanisms in cancer treatment . Additionally, ML385's ability to modulate other signaling pathways suggests potential applications beyond oncology, although these are still under investigation.

Studies have shown that ML385 interacts specifically with NRF2, blocking its transcriptional activity. This interaction leads to reduced expression of NRF2 target genes involved in oxidative stress response and drug metabolism . Furthermore, ML385's effect on PI3K-mTOR signaling indicates that it may have broader implications for metabolic regulation within cancer cells . Ongoing research aims to clarify whether ML385 influences other transcription factors or signaling pathways.

Several compounds share structural or functional similarities with ML385. Below is a comparison highlighting their unique features:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Brusatol | Similar NRF2 inhibition | Inhibits NRF2 and enhances chemotherapy sensitivity | Derived from natural sources (Brucea javanica) |

| Tert-butylhydroquinone | Related antioxidant properties | Activates NRF2 pathway | Commonly used as an antioxidant in food preservation |

| Sulforaphane | Shares electrophilic properties | Activates NRF2 through Keap1 modification | Found in cruciferous vegetables; promotes detoxification |

While all these compounds affect NRF2 signaling, ML385 is unique for its selective inhibition specifically targeting mutant KEAP1-driven NSCLC cells. This specificity provides a therapeutic advantage in treating resistant forms of cancer compared to more general NRF2 activators or inhibitors .

ML385 demonstrates exceptional selectivity and potency against non-small cell lung cancer cell lines harboring KEAP1 mutations or NRF2 gain-of-function alterations. The compound exhibits an IC50 of 1.9 μM for disrupting NRF2-MAFG protein complex binding to antioxidant response element DNA sequences, as determined through fluorescence polarization assays [1].

Cell Line Specificity and Response Profiles

Comprehensive evaluation across multiple NSCLC cell lines reveals ML385's selective targeting mechanism. A549 cells, which harbor a KEAP1 G333C point mutation with loss of heterozygosity at 19p13.2, demonstrate dose-dependent NRF2 inhibition with maximum response at 5 μM ML385 treatment for 72 hours [1]. Similarly, H460 large cell carcinoma cells carrying a KEAP1 D262H mutation show equivalent sensitivity, with dose- and time-dependent reduction in NRF2 signature downstream gene expression [1].

The compound's selectivity extends to additional KEAP1-deficient models, including H838 and H1437 cell lines with biallelic KEAP1 inactivation, both demonstrating robust NRF2 inhibitory responses [1]. EBC1 squamous lung cancer cells, harboring an oncogenic NRF2 E79K gain-of-function mutation, exhibit dose-dependent reduction in NRF2 and downstream glutathione-related gene expression following ML385 treatment [1].

Functional Biomarker Modulation

ML385 treatment produces significant reductions in key functional biomarkers of NRF2 activity. NAD(P)H:quinone oxidoreductase 1 enzyme activity demonstrates substantial attenuation following 72-hour treatment [1]. Glutathione levels show marked reduction, accompanied by decreased cellular antioxidant capacity in treated KEAP1-mutant cell lines [1]. These functional changes correlate directly with transcriptional suppression of ARE-driven gene expression.

Selectivity Validation

The selectivity of ML385 for KEAP1-mutant cells was confirmed using isogenic cell line pairs. H460 KEAP1 knock-in cells, where wild-type KEAP1 was restored via homologous recombination, demonstrated resistance to ML385-mediated growth inhibition compared to parental KEAP1-mutant cells [1]. Additionally, BEAS2B non-tumorigenic lung epithelial cells with wild-type NRF2-KEAP1 signaling showed resistance to ML385 growth inhibitory effects, confirming the compound's selectivity for cells with aberrant NRF2 activation [1].

| Cell Line | KEAP1/NRF2 Status | ML385 IC50 (μM) | Maximum Response Concentration (μM) | NRF2 Inhibition (%) | NQO1 Activity Reduction | GSH Level Reduction |

|---|---|---|---|---|---|---|

| A549 | KEAP1 mutant (G333C) | 1.9 | 5 | Dose-dependent | Significant | Significant |

| H460 | KEAP1 mutant (D262H) | Not specified | 5 | Dose-dependent | Significant | Significant |

| EBC1 | NRF2 mutant (E79K) | Not specified | 5 | Dose-dependent | Significant | Not specified |

| H838 | KEAP1 biallelic inactivation | Not specified | 5 | Dose-dependent | Significant | Not specified |

| H1437 | KEAP1 biallelic inactivation | Not specified | 5 | Dose-dependent | Significant | Not specified |

| BEAS2B (Control) | Wild-type | Resistant | No response | Minimal | No change | No change |

In Vivo Antitumor Activity in Xenograft Models

ML385 demonstrates significant antitumor efficacy in multiple xenograft models, both as a single agent and in combination with platinum-based chemotherapy. Pharmacokinetic analysis in CD-1 mice reveals a half-life of 2.82 hours following intraperitoneal administration at 30 mg/kg, supporting its use in efficacy studies [1].

Subcutaneous Xenograft Models

In subcutaneous A549 xenograft models, ML385 combined with carboplatin produces significant tumor volume reduction compared to vehicle control after three weeks of treatment [1]. The combination regimen consists of ML385 at 30 mg/kg daily Monday through Friday and carboplatin at 5 mg/kg on the same schedule, administered intraperitoneally [1]. Similar efficacy was observed in H460 subcutaneous xenografts, with the combination therapy showing superior antitumor activity compared to single-agent treatments [1].

Orthotopic Lung Cancer Models

Orthotopic models provide clinically relevant assessment of ML385 efficacy in the native lung microenvironment. A549 orthotopic tumors treated with ML385 plus carboplatin combination therapy demonstrated 74% lung volume retention at three weeks compared to pretreatment volumes [1]. This represents significant improvement over vehicle-treated controls, which retained only 34% of pretreatment lung volume [1].

The H460 orthotopic model, characterized by aggressive growth patterns spreading across the entire lung, showed 73% lung volume retention at two weeks with combination therapy [1]. Vehicle-treated animals in this model succumbed to disease prior to the end of the two-week treatment period, highlighting the therapeutic benefit of ML385 combination treatment [1].

Pharmacodynamic Markers and Drug Accumulation

Tumor samples from treated animals demonstrate significant modulation of pharmacodynamic markers. NRF2 protein levels and downstream target gene expression show substantial reduction in ML385-treated tumors [1]. Ki-67 proliferation marker analysis reveals significantly fewer positive cells in combination-treated tumors compared to controls [1].

Inductively-coupled plasma mass spectrometry analysis reveals approximately two-fold higher platinum levels in tumors treated with ML385 plus carboplatin combination compared to carboplatin alone [1]. This enhanced platinum accumulation suggests ML385 blocks NRF2-dependent drug detoxification pathways, leading to increased chemotherapy retention within tumor tissue [1].

| Model Type | Treatment | ML385 Dose (mg/kg) | Treatment Duration (weeks) | Tumor Volume Reduction | Lung Volume Retention (%) | Platinum Accumulation |

|---|---|---|---|---|---|---|

| Subcutaneous A549 | ML385 + Carboplatin | 30 | 3 | Significant | Not applicable | 2-fold increase |

| Subcutaneous H460 | ML385 + Carboplatin | 30 | 3 | Significant | Not applicable | 2-fold increase |

| Orthotopic A549 | ML385 + Carboplatin | 30 | 3 | Not specified | 74 | Not specified |

| Orthotopic H460 | ML385 + Carboplatin | 30 | 2 | Not specified | 73 | Not specified |

Synergistic Effects with Platinum-Based Chemotherapeutics

ML385 exhibits substantial synergistic effects when combined with platinum-based chemotherapeutics and other cytotoxic agents. Clonogenic assays demonstrate that ML385 in combination with platinum drugs, doxorubicin, or taxol substantially enhances cytotoxicity in NSCLC cells compared to single agents alone [1].

Combination Efficacy Profiles

In A549 and H460 cell lines, 72-hour co-treatment with ML385 (5 μM) and various chemotherapeutic agents results in higher toxicity and reduced colony numbers compared to individual treatments [1]. The enhanced cytotoxicity manifests across multiple platinum-based agents, including carboplatin, as well as non-platinum chemotherapeutics such as paclitaxel and doxorubicin [1].

Mechanistic Basis of Synergy

The synergistic effects stem from ML385's ability to block NRF2-dependent cytoprotective pathways that normally confer chemotherapy resistance. Caspase-3/7 activity analysis demonstrates elevated apoptotic signaling in cells treated with ML385 combination therapy compared to single agents [1]. This enhanced apoptotic response indicates that NRF2 inhibition sensitizes cancer cells to chemotherapy-induced cell death [1].

The combination effects are particularly pronounced in KEAP1-mutant cell lines, where constitutive NRF2 activation provides inherent chemotherapy resistance. ML385 treatment effectively reverses this resistance mechanism by blocking NRF2 signaling and its downstream cytoprotective gene expression program [1].

Drug Resistance Reversal

ML385 specifically targets therapeutic resistance mechanisms in KEAP1-deficient NSCLC tumors. The compound's ability to enhance platinum drug accumulation within tumor tissue suggests inhibition of NRF2-regulated drug efflux transporters [1]. This mechanism explains the improved efficacy observed with combination therapy compared to chemotherapy alone [1].

| Cell Line | Combination Partner | ML385 Concentration (μM) | Treatment Duration (hours) | Colony Formation Reduction | Caspase-3/7 Activity | Synergistic Effect |

|---|---|---|---|---|---|---|

| A549 | Carboplatin | 5 | 72 | Substantial | Elevated | Yes |

| H460 | Carboplatin | 5 | 72 | Substantial | Elevated | Yes |

| A549 | Paclitaxel | 5 | 72 | Substantial | Elevated | Yes |

| H460 | Paclitaxel | 5 | 72 | Substantial | Elevated | Yes |

| A549 | Doxorubicin | 5 | 72 | Substantial | Elevated | Yes |

| H460 | Doxorubicin | 5 | 72 | Substantial | Elevated | Yes |

Modulation of Antioxidant Response Element (ARE)-Driven Gene Expression

ML385 produces comprehensive suppression of ARE-driven gene expression through direct interaction with the NRF2 protein. The compound binds specifically to the Neh1 Cap 'N' Collar Basic Leucine Zipper domain of NRF2, interfering with the binding of the V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G-NRF2 protein complex to regulatory DNA binding sequences [2] [1].

Transcriptional Target Modulation

Real-time reverse transcription polymerase chain reaction analysis reveals dose- and time-dependent reduction in multiple NRF2 target genes following ML385 treatment. Key antioxidant enzymes including NAD(P)H:quinone oxidoreductase 1, glutamate-cysteine ligase catalytic subunit, glutamate-cysteine ligase modifier subunit, and glutathione reductase all demonstrate significant downregulation [1].

Phase II detoxification enzymes and drug transporters also show substantial suppression. Heme oxygenase-1, ATP-binding cassette subfamily C member 1, ATP-binding cassette subfamily C member 2, and ATP-binding cassette subfamily G member 2 expression levels decline in a concentration-dependent manner [1]. This comprehensive target modulation indicates ML385's ability to globally suppress the NRF2-mediated cytoprotective gene expression program [1].

Temporal Response Characteristics

Time-course analysis demonstrates that ML385's effects on gene expression follow a characteristic temporal pattern. Initial transcriptional suppression becomes apparent within 48 hours of treatment, with maximum inhibition achieved at 72 hours [1]. This time-dependent response correlates with the compound's mechanism of action, requiring sufficient exposure duration to achieve complete suppression of the NRF2 transcriptional program [1].

Autoregulatory Loop Disruption

ML385 treatment results in reduction of NRF2 messenger RNA levels, indicating disruption of the transcription factor's autoregulatory loop [1]. This finding aligns with previous research demonstrating that NRF2 auto-regulates its own transcription through binding to ARE sequences within its promoter region [1]. The compound's ability to break this positive feedback loop contributes to its sustained inhibitory effects on NRF2 signaling [1].

Functional Consequences

The transcriptional suppression produced by ML385 translates into measurable functional changes in cellular antioxidant capacity. Glutathione levels show significant reduction following treatment, accompanied by decreased total antioxidant capacity [1]. NAD(P)H:quinone oxidoreductase 1 enzyme activity demonstrates substantial attenuation, confirming that transcriptional suppression results in corresponding reductions in protein function [1].

| Gene Target | Gene Function | ML385 Effect (5 μM, 72h) | Time-Dependent Response | Dose-Dependent Response | Maximum Inhibition Time |

|---|---|---|---|---|---|

| NRF2 | Transcription Factor | Reduced | Yes | Yes | 72 hours |

| NQO1 | Antioxidant Enzyme | Reduced | Yes | Yes | 72 hours |

| GCLC | Glutathione Synthesis | Reduced | Yes | Yes | 72 hours |

| GCLM | Glutathione Synthesis | Reduced | Yes | Yes | 72 hours |

| GSR | Glutathione Recycling | Reduced | Yes | Yes | 72 hours |

| HO-1 | Heme Oxygenase | Reduced | Yes | Yes | 72 hours |

| ABCC1 | Drug Transporter | Reduced | Yes | Yes | 72 hours |

| ABCC2 | Drug Transporter | Reduced | Yes | Yes | 72 hours |

| ABCG2 | Drug Transporter | Reduced | Yes | Yes | 72 hours |